REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[C:4]([CH:10]=[CH:11][CH:12]=1)[CH2:5][CH2:6][C:7](O)=[O:8].S(Cl)([Cl:15])=O>>[F:1][C:2]1[CH:3]=[C:4]([CH:10]=[CH:11][CH:12]=1)[CH2:5][CH2:6][C:7]([Cl:15])=[O:8]
|
Name
|
|
Quantity
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28 g
|
Type
|
reactant
|
Smiles
|
FC=1C=C(CCC(=O)O)C=CC1
|
Name
|
|
Quantity
|
90 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 3 hours
|
Duration
|
3 h
|
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C(CCC(=O)Cl)C=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 27 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |